2-methyl-5-(naphthalen-2-yl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
2-METHYL-5-(NAPHTHALEN-2-YL)-3-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a naphthalene ring, a phenyl group, and a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-5-(NAPHTHALEN-2-YL)-3-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE typically involves multi-step reactions. One common method includes the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often require refluxing in solvents like xylene and the use of bases such as sodium methoxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-5-(NAPHTHALEN-2-YL)-3-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
2-METHYL-5-(NAPHTHALEN-2-YL)-3-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Material Science: The compound’s unique structure makes it a candidate for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-METHYL-5-(NAPHTHALEN-2-YL)-3-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and blocking signal transduction pathways involved in cell proliferation . This mechanism is crucial for its potential use in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative properties.
2-Methyl-9,10-bis(naphthalen-2-yl)anthracene: Used in material science applications.
Uniqueness
2-METHYL-5-(NAPHTHALEN-2-YL)-3-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE is unique due to its specific structural features, which confer distinct electronic properties and biological activities. Its combination of a naphthalene ring, phenyl group, and pyrazolo[1,5-a]pyrimidine core makes it a versatile compound for various applications.
Properties
Molecular Formula |
C23H17N3O |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-methyl-5-naphthalen-2-yl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C23H17N3O/c1-15-22(17-8-3-2-4-9-17)23-24-20(14-21(27)26(23)25-15)19-12-11-16-7-5-6-10-18(16)13-19/h2-14,25H,1H3 |
InChI Key |
DIYVWYIVOQADON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=CC(=O)N2N1)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Origin of Product |
United States |
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